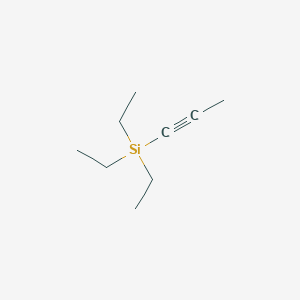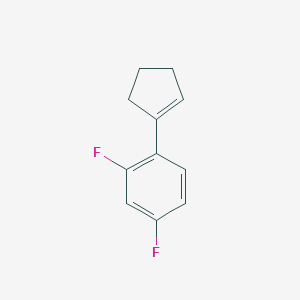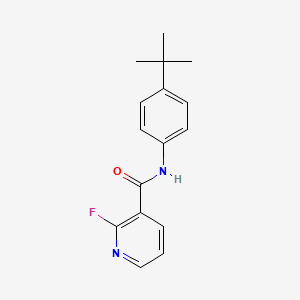
n-(4-Tert-butylphenyl)-2-fluoronicotinamide
Vue d'ensemble
Description
n-(4-Tert-butylphenyl)-2-fluoronicotinamide is an organic compound that belongs to the class of nicotinamides It features a nicotinamide core substituted with a 4-tert-butyl-phenyl group and a fluorine atom at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Tert-butylphenyl)-2-fluoronicotinamide typically involves the coupling of 4-tert-butyl-aniline with 2-fluoro-nicotinic acid or its derivatives. One common method is the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
n-(4-Tert-butylphenyl)-2-fluoronicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamides.
Applications De Recherche Scientifique
n-(4-Tert-butylphenyl)-2-fluoronicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of n-(4-Tert-butylphenyl)-2-fluoronicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-tert-butyl-phenyl)-nicotinamide
- N-(4-tert-butyl-phenyl)-2-chloro-nicotinamide
- N-(4-tert-butyl-phenyl)-2-methyl-nicotinamide
Uniqueness
n-(4-Tert-butylphenyl)-2-fluoronicotinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Propriétés
Formule moléculaire |
C16H17FN2O |
|---|---|
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
N-(4-tert-butylphenyl)-2-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C16H17FN2O/c1-16(2,3)11-6-8-12(9-7-11)19-15(20)13-5-4-10-18-14(13)17/h4-10H,1-3H3,(H,19,20) |
Clé InChI |
XBCMWMJDMVARDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

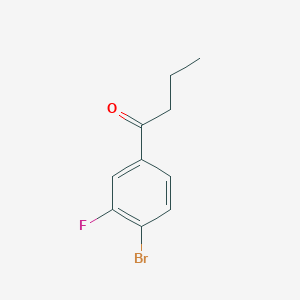
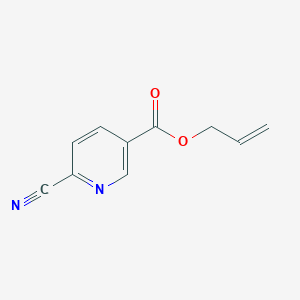


![[4'-(3-Chloropropoxy)[1,1'-biphenyl]-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B8451903.png)


![4-bromo-3-iodo-1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8451941.png)
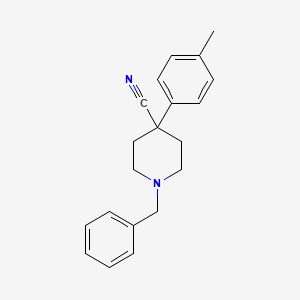
![3-[(4-Hydroxy)phenyl]-5-hydroxymethyl-2-oxazolidinone](/img/structure/B8451951.png)

